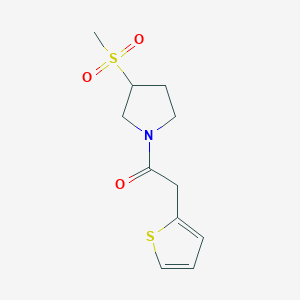
2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol is a chemical compound that includes a hexafluoroisopropanol (HFIP) group . HFIP is a popular solvent in the scientific community due to its unique features compared to its non-fluoro analogue isopropanol .
Synthesis Analysis
The synthesis of compounds involving hexafluoroisopropanol (HFIP) often involves transition metal-catalyzed C–H bond functionalization reactions . HFIP is emerging as a green and sustainable deep eutectic solvent (DES), and a major proportion of Pd-catalyzed C–H functionalization is heavily relying on this solvent .Chemical Reactions Analysis
Hexafluoroisopropanol (HFIP) is known to facilitate various chemical reactions. For instance, it is used in Pd-catalyzed C–H activation, where it has been found to elevate the yield and selectivity . It also facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .科学的研究の応用
Synthesis and Material Applications
Synthesis and Crystal Structure : Shi-Juan Li et al. (2015) synthesized 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol by reacting phenol with hexafluoroacetone, predicting its application in fluoro-containing materials due to its structure which facilitates the synthesis of organic fluoro-containing polymers Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015.
Polyhydroxyalkanoates with Fluorinated Phenoxy Side Groups : Y. Takagi et al. (2004) explored microbial synthesis of poly(3-hydroxyalkanoates) (PHAs) with fluorinated phenoxy side groups, indicating significant alterations in physical properties and potential applications in material science Y. Takagi, Ryouhei Yasuda, A. Maehara, & T. Yamane, 2004.
Biomedical Material Properties : Shuenn-Kung Su et al. (2018) reported the synthesis of novel biodegradable F-containing polyurethanes using 4-(1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl)phenol (HFP) as a fluoro chain extender, revealing enhanced material properties suitable for biomedical applications Shuenn-Kung Su, Jia-Hao Gu, Hsun-Tsing Lee, S. Yu, Cheng-Lung Wu, & Maw-Cherng Suen, 2018.
Chemical Transformations and Reactivity
Uncoupling Electron Transport : V. Ullrich and H. Diehl (1971) studied the effect of fluorocarbons, including similar compounds, on uncoupling electron transport from monooxygenation in liver microsomes, highlighting the unique reactivity of fluorocarbons V. Ullrich & H. Diehl, 1971.
Fluoroform as a Difluorocarbene Source : Charles S. Thomoson and W. R. Dolbier (2013) utilized fluoroform, a compound related to the title chemical, as a source of difluorocarbene for the synthesis of difluoromethoxy- and difluorothiomethoxyarenes, demonstrating its utility in organic synthesis Charles S. Thomoson & W. R. Dolbier, 2013.
Fluorinated Compounds in Sensing and Fluorescence
Fluorescent Probes Sensing pH and Metal Cations : K. Tanaka et al. (2001) developed fluorescent probes based on derivatives of the compound, showcasing their high sensitivity to pH changes and selectivity in metal cation sensing K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, & S. Iwata, 2001.
作用機序
Target of Action
Similar compounds like 1,1,1,3,3,3-hexafluoro-2-propanol are often used as solvents in various chemical reactions .
Mode of Action
1,1,1,3,3,3-hexafluoro-2-propanol is known to facilitate friedel–crafts-type reactions, using covalent reagents in the absence of a lewis acid catalyst .
Biochemical Pathways
1,1,1,3,3,3-hexafluoro-2-propanol is known to enhance the efficiency of rhodium (i)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Result of Action
Similar compounds like 1,1,1,3,3,3-hexafluoro-2-propanol are known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the solvent properties of similar compounds like 1,1,1,3,3,3-Hexafluoro-2-propanol can be affected by these factors .
Safety and Hazards
特性
IUPAC Name |
2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7O2/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTMELIPUZRYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 1-(4-{3-[4-(4-nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylate](/img/structure/B2957950.png)
![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2957952.png)

![9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine](/img/structure/B2957954.png)



![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2957965.png)
![5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B2957966.png)
![N-(1-cyanocyclobutyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetamide](/img/structure/B2957967.png)
